N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide
Description
N-{2-[3-({[(2,3-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide is a structurally complex molecule featuring a naphthalene-2-carboxamide core linked to a substituted indole moiety via an ethyl chain. The indole ring is further functionalized with a sulfanyl group and a 2,3-dimethylphenyl carbamoyl methyl group. This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active carboxamides and carbamates, particularly in antimicrobial applications .
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O2S/c1-21-8-7-12-27(22(21)2)33-30(35)20-37-29-19-34(28-13-6-5-11-26(28)29)17-16-32-31(36)25-15-14-23-9-3-4-10-24(23)18-25/h3-15,18-19H,16-17,20H2,1-2H3,(H,32,36)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBBLXKGANFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Amidation
Naphthalene-2-carboxylic acid is typically activated as an acyl chloride or using coupling reagents. Patent EP3448847A1 demonstrates that TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in DMF efficiently couples naphthalene carboxylic acids to amines, yielding amides in >85% purity. For the ethylamine linker, a two-step approach is optimal:
Activation :
$$ \text{Naphthalene-2-COOH} + \text{SOCl}_2 \rightarrow \text{Naphthalene-2-COCl} $$
Conducted in anhydrous dichloromethane at 0–5°C.Amidation :
$$ \text{Naphthalene-2-COCl} + \text{H}2\text{N-CH}2\text{CH}2\text{-X} \rightarrow \text{Naphthalene-2-CONH-CH}2\text{CH}_2\text{-X} $$
X = leaving group (e.g., bromide) for subsequent indole coupling.
Functionalization of the 1H-Indole Core
3-Sulfanylation of Indole
Introducing the sulfanyl group at the indole 3-position requires careful regiocontrol. The Der Pharma Chemica resource highlights thiourea-mediated thiolation under basic conditions:
Carbamoylmethylsulfanyl Group Installation
The thiol intermediate reacts with 2-chloro-N-(2,3-dimethylphenyl)acetamide to form the thioether linkage:
$$ \text{1H-Indole-3-SH} + \text{Cl-CH}2\text{CONH-(2,3-Me}2\text{Ph)} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1H-Indole-3-S-CH}2\text{CONH-(2,3-Me}2\text{Ph)} $$
Reaction conditions: 12 h at 50°C, yielding 68–75%.
Ethyl Linker Attachment and Final Coupling
N1-Alkylation of Indole
The indole nitrogen is alkylated using 2-bromoethylamine hydrobromide in the presence of NaH:
$$ \text{1H-Indole-3-S-CH}2\text{CONH-(2,3-Me}2\text{Ph)} + \text{Br-CH}2\text{CH}2\text{NH}_2 \xrightarrow{\text{NaH, DMF}} \text{1-(2-Aminoethyl)-indole derivative} $$
Isolated via extraction (ethyl acetate/water) and dried over MgSO₄.
Amide Coupling to Naphthalene Segment
The final step employs HCTU (1-[bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate) for efficient amide bond formation:
$$ \text{Naphthalene-2-COCl} + \text{1-(2-Aminoethyl)-indole derivative} \xrightarrow{\text{HCTU, DIPEA}} \text{Target Compound} $$
Reaction time: 4 h at 25°C; purity >92% by HPLC.
Optimization and Challenges
Regioselectivity in Indole Functionalization
Competing reactivity at indole positions 2 and 3 is mitigated by using bulky bases (e.g., LDA) to direct sulfanylation to C3.
Purification Strategies
- Silica gel chromatography resolves intermediates (hexane/EtOAc gradients).
- Recrystallization from ethanol/water improves final product purity.
Analytical Characterization Data
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Naphthalene Positional Isomerism : The target compound utilizes a naphthalene-2-carboxamide core, whereas analogs like N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide employ a naphthalene-1-carboxamide scaffold. Positional isomerism significantly impacts molecular geometry and binding interactions .
- Sulfanyl vs. Hydroxyl Groups : The sulfanyl (-S-) linker in the target compound could confer greater metabolic stability compared to hydroxyl-containing analogs, which are prone to glucuronidation .
Table 2: Comparative Bioactivity Data
Key Findings :
- While direct data for the target compound is lacking, its structural analogs demonstrate moderate antimicrobial activity with low cytotoxicity, suggesting a favorable therapeutic index .
- The absence of a hydroxyl group in the target compound may reduce susceptibility to resistance mechanisms (e.g., efflux pumps) observed in hydroxylated analogs .
Computational Modeling and Binding Affinity
Using Glide XP docking (), analogs with hydrophobic substituents (e.g., 2,3-dimethylphenyl) show enhanced binding in hydrophobically enclosed protein pockets. For example:
Biological Activity
N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse scholarly sources.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from naphthalene derivatives and incorporating indole and sulfanyl groups. The synthesis process is crucial as it influences the biological properties of the final compound.
Antimicrobial Activity
Research has shown that derivatives of naphthalene and indole exhibit significant antimicrobial properties. A study highlighted the effectiveness of various naphthalene-2-carboxamide derivatives against Mycobacterium tuberculosis (M. tb), with some compounds showing comparable efficacy to established drugs like ethambutol. For instance, compounds with MIC values around 6.55 μM were noted for their potent activity against multidrug-resistant strains .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its molecular structure. The presence of specific substituents on the naphthalene and indole rings has been correlated with enhanced activity. For example, modifications that increase lipophilicity generally improve antimicrobial efficacy, although this is not universally applicable .
Case Studies
Several studies have evaluated the biological activities of similar compounds:
- Antitubercular Activity : A series of substituted naphthalene derivatives were tested against M. tb, revealing that certain structural modifications led to increased potency against resistant strains .
- Antifungal Properties : Other studies have assessed the antifungal activity of related compounds against various fungal species, demonstrating that structural variations can lead to significant differences in efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
